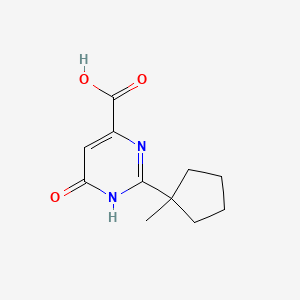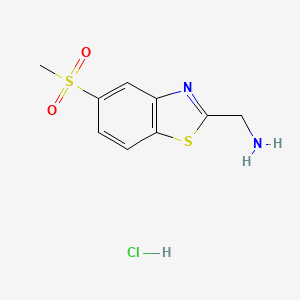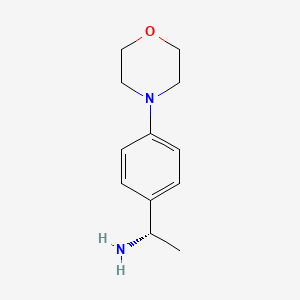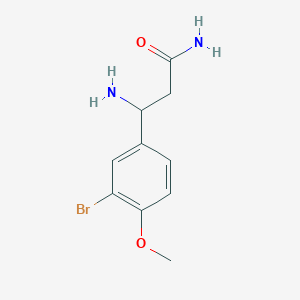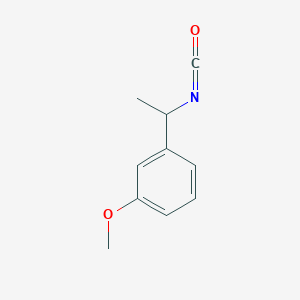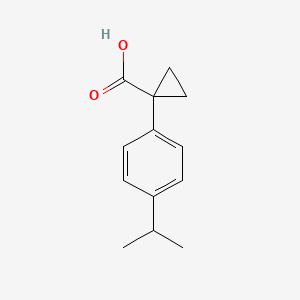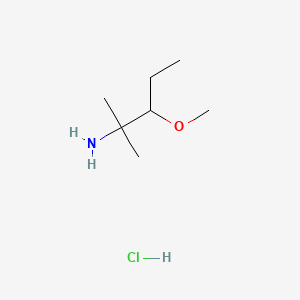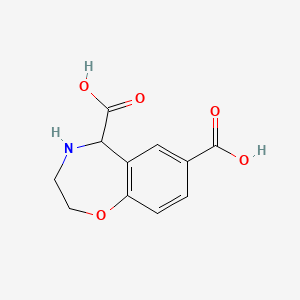
(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride is an organosulfur compound with the molecular formula C8H6F4O3S It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride typically involves the reaction of 4-(trifluoromethoxy)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-(trifluoromethoxy)phenol+methanesulfonyl chloride→[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form the corresponding methoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include methoxy derivatives and partially reduced aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme inhibition and protein modification. The sulfonyl fluoride group can react with serine residues in enzymes, leading to irreversible inhibition. This property is exploited in the design of enzyme inhibitors for research and therapeutic purposes.
Medicine
In medicine, [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, or cysteine in the active sites of enzymes. This reaction leads to the formation of a stable covalent bond, resulting in irreversible inhibition of the enzyme’s activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonyl fluoride: Similar in structure but lacks the phenyl ring.
Methanesulfonyl fluoride: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but has a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride is unique due to the presence of both the trifluoromethoxy group and the sulfonyl fluoride group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H6F4O3S |
|---|---|
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2 |
Clave InChI |
WMBWYQSUXYHXMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


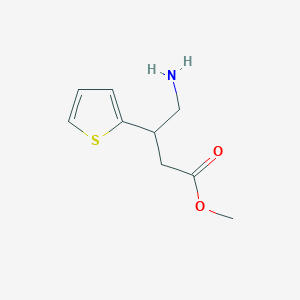
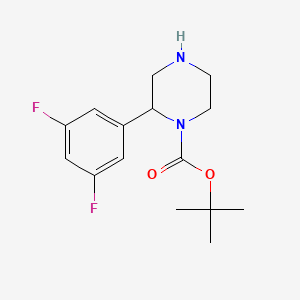
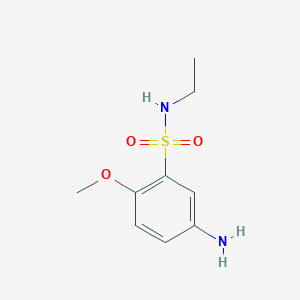
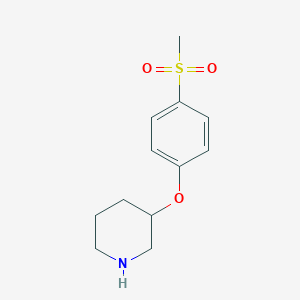
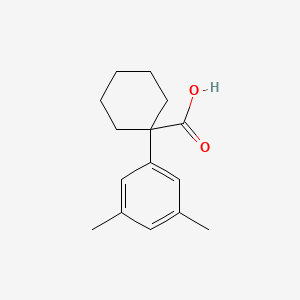
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
